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molecular formula C5H6F6 B8487211 1,1,1,2,3,3-Hexafluoropentane CAS No. 57915-69-2

1,1,1,2,3,3-Hexafluoropentane

Cat. No. B8487211
M. Wt: 180.09 g/mol
InChI Key: ZFLGZRKZAAHFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002810

Procedure details

When a reaction between ethane and hexafluoropropene was carried out in a 250 ml. Hastalloy-lined autoclave at a temperature of 280° C and under an initial total pressure of 150 atmospheres, a similar yield (76% based on hexafluoropropene consumed) of 1,1,1,2,3,3-hexafluoropentane was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH3:2].[F:3][C:4]([F:11])([F:10])[C:5]([F:9])=[C:6]([F:8])[F:7]>>[F:3][C:4]([F:11])([F:10])[CH:5]([F:9])[C:6]([F:8])([F:7])[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hastalloy-lined autoclave at a temperature of 280° C and under an initial total pressure of 150 atmospheres, a similar yield (76% based on hexafluoropropene consumed) of 1,1,1,2,3,3-hexafluoropentane
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
FC(C(C(CC)(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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